![molecular formula C19H22O3 B12554771 2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane CAS No. 192992-57-7](/img/structure/B12554771.png)
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes a benzyloxyphenyl group attached to a propyl chain, which is further connected to a 1,3-dioxolane ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane typically involves the reaction of a benzyloxyphenylpropyl precursor with a 1,3-dioxolane derivative. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through distillation or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxolane ring provides stability and can act as a protecting group, allowing for selective reactions at other sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane can be compared with other similar compounds, such as:
4-Phenyl-2-propyl-1,3-dioxolane: Similar structure but with a phenyl group instead of a benzyloxy group.
5-Methyl-2-propyl-1,3-dioxolan-4-one: Contains a methyl group and a different substitution pattern on the dioxolane ring.
2-Methyl-2-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane: Features additional methyl groups and a different substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
192992-57-7 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[3-(4-phenylmethoxyphenyl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C19H22O3/c1-2-5-17(6-3-1)15-22-18-11-9-16(10-12-18)7-4-8-19-20-13-14-21-19/h1-3,5-6,9-12,19H,4,7-8,13-15H2 |
InChI-Schlüssel |
CQLILGKICAMCPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



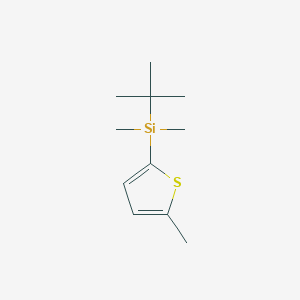
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
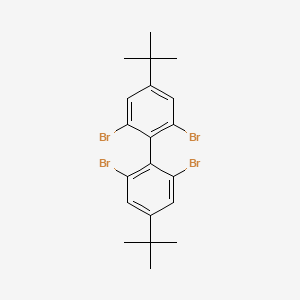
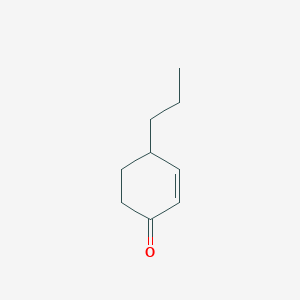
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
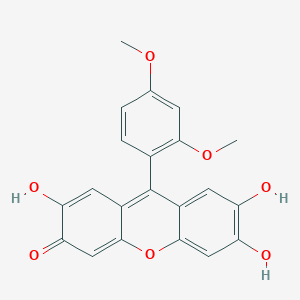
![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
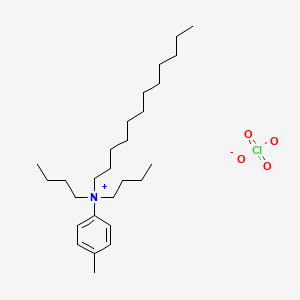
![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)
